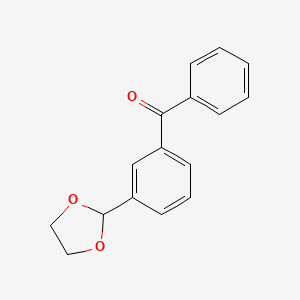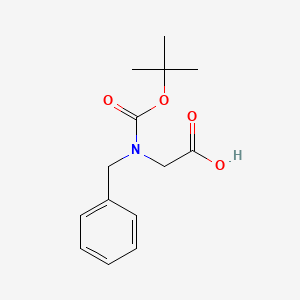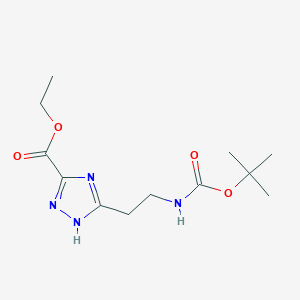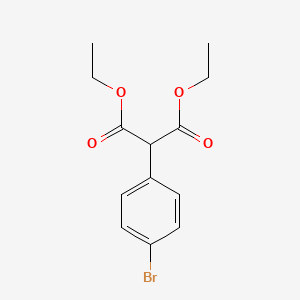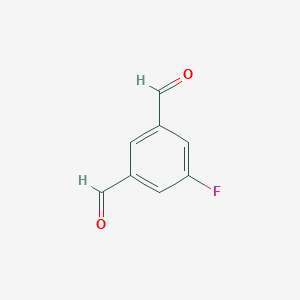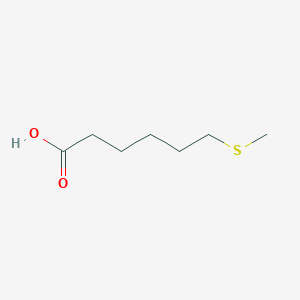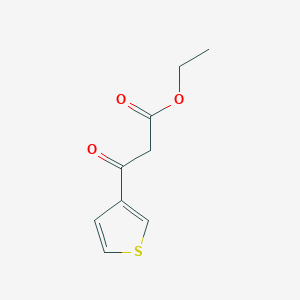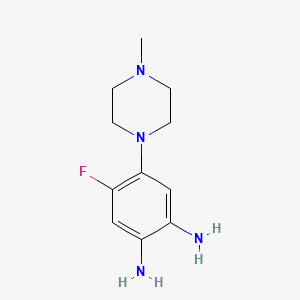
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine
概要
説明
“4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C11H17FN4 . It belongs to the class of organic compounds known as phenylpiperazines . This compound exhibits intriguing properties that allow for diverse applications in various fields of study.
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route includes precursors such as 1-amino-2-nitro, 4,5-Difluoro-2, methylpiperazine, and 5-Chloro-4-fluo . The synthesis process has been documented in various literature .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring bound to a phenyl group . The molecular weight is 224.27800, and the exact mass is 224.14400 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The compound can be linked together by means of an efficient CDI-mediated coupling reaction in DMF .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.27800, and a molecular formula of C11H17FN4 . The exact mass is 224.14400, and the LogP is 1.90720 .科学的研究の応用
Synthesis and Characterization
- Synthetic Chemistry : 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine is utilized in the synthesis of various heterocyclic compounds. For instance, it's used in creating 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, demonstrating its utility in the synthesis of complex organic molecules (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
- Spectroscopic Studies : This compound has been the subject of spectroscopic characterization, providing insights into its molecular structure and behavior. Studies include single-crystal X-ray analysis and vibrational spectroscopy, offering valuable information for researchers in the field of material science (Al-Harthy et al., 2019).
Medicinal Chemistry and Drug Design
- Antimicrobial Properties : Research has explored the antimicrobial potential of derivatives of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine. For instance, compounds synthesized using this chemical have shown promising results against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
- DNA Binding Studies : The compound has been used in the synthesis of novel DNA ligands, contributing to the understanding of DNA interactions, which is crucial in the development of new therapeutic agents (Clark, Kelly, Martin, White, & Lobachevsky, 1998).
Crystallography and Material Science
- Crystal Structure Analysis : The chemical has been utilized in crystallography studies to analyze molecular and crystal structures. These studies are significant for understanding the properties of materials and their potential applications (Kavitha et al., 2013).
- Development of Polyimides : Research involving the synthesis of soluble fluoro-polyimides, which are crucial in the development of high-performance materials, has featured this compound. These studies contribute to advancements in material science, particularly in creating polymers with specific desirable properties (Xie et al., 2001).
特性
IUPAC Name |
4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAMLNGJMVMMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443107 | |
| Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
CAS RN |
174468-55-4 | |
| Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)
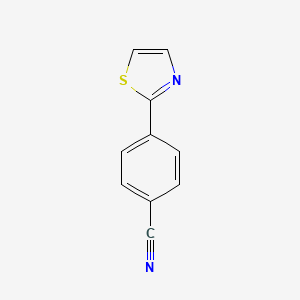

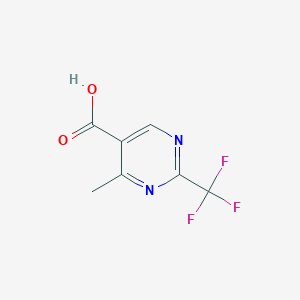
![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)
![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)
